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molecular formula C11H9NO4 B3054763 5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid CAS No. 618383-50-9

5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid

Cat. No. B3054763
M. Wt: 219.19 g/mol
InChI Key: HPEZVZPKULUSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666888B2

Procedure details

The title compound was prepared from 5-(4-methoxyphenyl)isoxazole-4-carboxylic acid (11.0 mg, 0.050 mmol) and diethylamine (4.4 mg, 0.060 mmol) as described in synthetic method A and thereafter purified by preparative HPLC method A to give a solid (7.8 mg). MS (pos) m/z 275.2 (M+1).
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
4.4 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:13][N:12]=[CH:11][C:10]=2[C:14]([OH:16])=O)=[CH:5][CH:4]=1.[CH2:17]([NH:19][CH2:20][CH3:21])[CH3:18]>>[CH2:17]([N:19]([CH2:20][CH3:21])[C:14]([C:10]1[CH:11]=[N:12][O:13][C:9]=1[C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)=[O:16])[CH3:18]

Inputs

Step One
Name
Quantity
11 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C(C=NO1)C(=O)O
Name
Quantity
4.4 mg
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC method A

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C=1C=NOC1C1=CC=C(C=C1)OC)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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